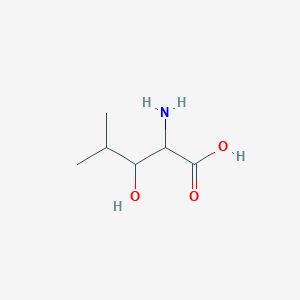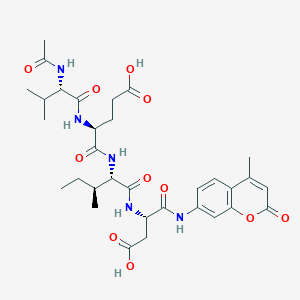
Ac-VEID-AMC
描述
科学研究应用
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is widely used in various fields of scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of caspase-6 and related proteases.
Biology: Employed in apoptosis research to quantify caspase activity in cell lysates.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of caspase-6.
Industry: Applied in the production of diagnostic kits for apoptosis detection .
作用机制
Target of Action
Ac-VEID-AMC is a fluorogenic substrate primarily targeted towards caspase-6 , a cysteine-aspartic protease that plays a crucial role in the execution phase of cell apoptosis . It has also been reported to be cleaved by related proteases, including caspase-8 .
Mode of Action
The compound interacts with its targets by serving as a substrate for caspase-6 and related cysteine proteases. The cleavage of this compound by these proteases results in the release of free AMC (7-amino-4-methylcoumarin), a fluorescent compound . This fluorescence can be quantified by detection at specific excitation and emission wavelengths (Ex=340-360 nm, Em=440-460 nm) .
Biochemical Pathways
The cleavage of this compound is part of the broader apoptotic pathway. Apoptosis, or programmed cell death, is a crucial process in development, immune response, and disease states like cancer. Caspases, including caspase-6, are central to this process, and their activity can be indicative of the progression of apoptosis .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in vivo using appropriate vehicles. The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The cleavage of this compound by caspase-6 and related proteases, and the subsequent release of AMC, provides a measurable output of caspase activity. This can be used to monitor the progression of apoptosis in a given biological sample .
Action Environment
The action of this compound is likely influenced by various environmental factors, including the presence of other proteins, pH, and temperature. For instance, the compound’s fluorescence is detected after incubation at 37°C , suggesting that temperature is a key factor in its efficacy.
生化分析
Biochemical Properties
Ac-VEID-AMC plays a crucial role in biochemical reactions, particularly those involving caspase-6 . It has also been reported to be cleaved by related proteases, including caspase-8 . The interactions between this compound and these enzymes are key to its function.
Cellular Effects
In terms of cellular effects, this compound is used to quantify caspase activity, which is a critical aspect of apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-6 or related proteases . This cleavage releases the fluorescent AMC, which can be detected and quantified . This process allows researchers to track the activity of caspase-6 and other related proteases .
Metabolic Pathways
This compound is involved in the metabolic pathway of apoptosis, specifically in the activity of caspase-6 . Further details about its interactions with other enzymes or cofactors in this pathway would require additional research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid involves the solid-phase peptide synthesis (SPPS) method, which is commonly used for the preparation of peptides. The process typically includes the following steps:
Coupling of Amino Acids: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage from Resin: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid follows similar principles but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反应分析
Types of Reactions
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be cleaved by caspase-6 and related proteases.
Common Reagents and Conditions
Reagents: Caspase-6 or related cysteine proteases.
Conditions: The reactions are typically carried out in a buffered solution at physiological pH and temperature (37°C).
Major Products
The major product formed from the cleavage of (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is free 7-amino-4-methylcoumarin (AMC), which emits fluorescence at 440-460 nm when excited at 340-360 nm .
相似化合物的比较
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9.
Ac-IETD-AMC: A fluorogenic substrate for caspase-8.
Uniqueness
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is unique due to its specificity for caspase-6, making it an essential tool for studying the role of this protease in apoptosis. Its high sensitivity and specificity allow for accurate quantification of caspase-6 activity, distinguishing it from other fluorogenic substrates .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-LFZGUJIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ac-VEID-AMC in studying apoptosis?
A1: this compound serves as a substrate for caspase-6, a protease involved in apoptosis. [] When caspase-6 cleaves the DEVD peptide sequence within this compound, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured to quantify caspase-6 activity, providing insights into the progression of apoptosis.
Q2: How does the use of this compound compare to other caspase substrates in studying apoptosis induced by lipopolysaccharide (LPS) and cycloheximide (CHX)?
A2: Research suggests that while several caspase substrates can be used to monitor apoptosis, they exhibit different kinetic properties and specificities. In a study using a macrophage-like cell line treated with LPS and CHX, this compound showed specific activity towards caspase-6-like activity. [] This activity increase was observed after caspase-3-like activity but before caspase-8-like activity, suggesting a specific order of caspase activation during apoptosis in this model. This highlights the importance of carefully selecting and interpreting results from different caspase substrates depending on the specific research context.
Q3: Can you elaborate on the significance of the timing of caspase activation observed in the study using this compound?
A3: The study observing the sequential activation of caspase-3-like, followed by caspase-6-like (detected using this compound), and then caspase-8-like activities suggests a complex cascade of caspase activation during apoptosis induced by LPS and CHX in macrophages. [] This information contributes to a deeper understanding of the apoptotic signaling pathways involved and highlights the potential for targeting specific caspases for therapeutic intervention in conditions where apoptosis plays a role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



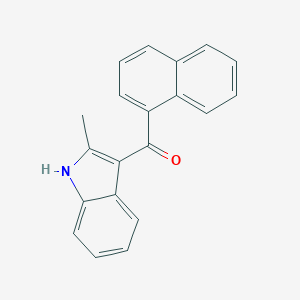

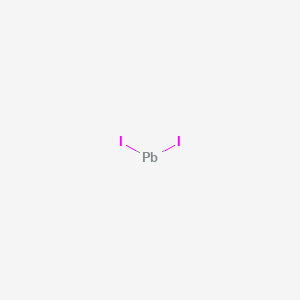
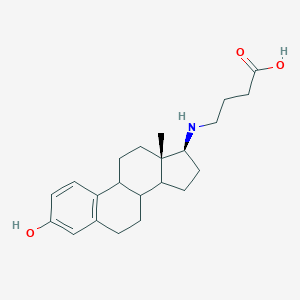
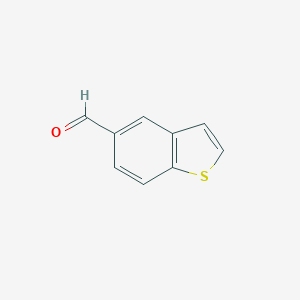
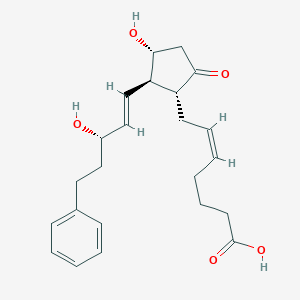


![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)


